molecular formula C23H23N5O2 B2820465 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide CAS No. 607385-30-8

2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide

Cat. No. B2820465
CAS RN: 607385-30-8
M. Wt: 401.47
InChI Key: GULGYCXYCGEVLX-UHFFFAOYSA-N
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Description

2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide is a useful research compound. Its molecular formula is C23H23N5O2 and its molecular weight is 401.47. The purity is usually 95%.
BenchChem offers high-quality 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Imino-1-isopropyl-10-oxo-1,10-dihydro-2H-1,9,10a-triaza-anthracene-3-carboxylic acid phenethyl-amide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Reactivity and Formation of Amides

  • Research on desulfurization reactions and the formation of amidine derivatives and thioamides suggests potential applications in the synthesis of novel organic compounds with specific functionalities. These reactions can lead to the development of new materials with unique chemical and physical properties (Argilagos et al., 1998).

Catalyst in Esterification and Amidation

  • The use of ytterbium(III) triflate as a Lewis acid promoter in the transformation of imides into esters, carboxylic acids, amides, and Weinreb amides under mild conditions highlights the potential of certain catalysts in facilitating efficient and versatile chemical transformations. This method could be applicable in the synthesis of pharmaceuticals and fine chemicals (Guissart et al., 2018).

Mechanism of Amide Formation

  • Studies on the mechanism of amide formation in aqueous media using carbodiimide provide insights into bioconjugation processes, which are crucial for developing drug delivery systems and bioconjugate chemistry applications. Understanding these mechanisms can help in designing more efficient and stable conjugates for biomedical applications (Nakajima & Ikada, 1995).

Polymer Synthesis

  • Research into the synthesis of poly(amide-imide)s from specific dicarboxylic acids and aromatic diamines highlights applications in creating high-performance polymers. These polymers' solubility, thermal stability, and mechanical properties make them suitable for advanced materials applications, such as in aerospace, electronics, and coatings (Hsiao et al., 1995).

Synthesis of Antitumor Agents

  • The synthesis of novel antitumor agents using specific catalytic methods underscores the importance of chemical synthesis in developing new drugs. These methods can be applied to produce compounds with potential antitumor activity, contributing to cancer research and treatment options (Mondal et al., 2003).

properties

IUPAC Name

6-imino-2-oxo-N-(2-phenylethyl)-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2/c1-15(2)28-20(24)17(22(29)25-12-11-16-8-4-3-5-9-16)14-18-21(28)26-19-10-6-7-13-27(19)23(18)30/h3-10,13-15,24H,11-12H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULGYCXYCGEVLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C1=N)C(=O)NCCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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